molecular formula C12H16BrN3O2 B6598177 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine CAS No. 943320-69-2

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine

Cat. No.: B6598177
CAS No.: 943320-69-2
M. Wt: 314.18 g/mol
InChI Key: KOMOLYCXAZZBOA-UHFFFAOYSA-N
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Description

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 2-bromo-4-nitrophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-bromo-4-nitrobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Scientific Research Applications

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The piperazine ring provides a scaffold that can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-[(2-bromo-4-nitrophenyl)methyl]piperazine: Lacks the methyl group on the piperazine ring.

    1-[(2-chloro-4-nitrophenyl)methyl]-4-methylpiperazine: Has a chlorine atom instead of a bromine atom.

    1-[(2-bromo-4-aminophenyl)methyl]-4-methylpiperazine: The nitro group is reduced to an amino group.

Uniqueness

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and binding properties. The combination of these functional groups with the piperazine scaffold makes it a versatile compound for various applications in research and industry .

Biological Activity

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure featuring a piperazine ring along with bromo and nitro substituents, has shown potential in various therapeutic applications, including anticancer and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆BrN₃O₂, with a molecular weight of approximately 314.18 g/mol. The presence of the bromo and nitro groups significantly influences its reactivity and biological activity, making it a compound of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects. For instance:

  • Anticancer Activity : Preliminary studies suggest that this compound may influence pathways related to cell proliferation and apoptosis, potentially making it effective against certain cancer types.
  • Neuropharmacological Effects : Research indicates that it might interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which could contribute to antidepressant and anxiolytic properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
Anticancer Exhibits potential against various cancer cell lines; mechanisms involve apoptosis modulation.
Neuropharmacological Interaction with serotonin and dopamine receptors suggests potential for treating mood disorders.
Antimicrobial Potential antimicrobial activity through disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Neuropharmacological Research : A study investigating its effects on serotonin receptor binding showed that it has a significant affinity for these receptors, indicating its potential as an antidepressant.
  • Antimicrobial Activity : Research into its antimicrobial properties revealed that it could effectively inhibit the growth of certain bacterial strains, likely due to its ability to penetrate bacterial membranes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Key Features
1-(2-bromo-5-nitrophenyl)-4-methylpiperazineC₁₂H₁₆BrN₃O₂Similar structure; different nitro position; varied activity profile.
1-(2-chloro-4-nitrophenyl)-4-methylpiperazineC₁₂H₁₆ClN₃O₂Chlorine instead of bromine; potential differences in reactivity.
1-(2-bromo-3-nitrophenyl)-4-methylpiperazineC₁₂H₁₆BrN₃O₂Different nitro position; may affect selectivity towards targets.

This table highlights how the unique combination of bromine and nitro groups at specific positions on the phenyl ring contributes to the distinct biological effects observed in this compound compared to similar compounds.

Properties

IUPAC Name

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMOLYCXAZZBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676593
Record name 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943320-69-2
Record name 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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